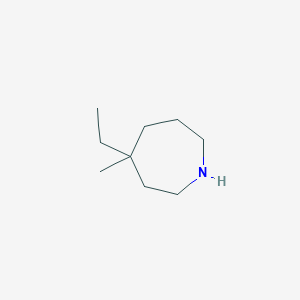

4-Ethyl-4-methylazepane

Description

4-Ethyl-4-methylazepane is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepane ring substituted with both ethyl and methyl groups at the 4-position. Its molecular formula is C₈H₁₇N, and its structure combines the flexibility of the azepane ring with steric and electronic effects from the alkyl substituents.

Properties

IUPAC Name |

4-ethyl-4-methylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-9(2)5-4-7-10-8-6-9/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGRDGNCWCJLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethyl-4-methylazepane can be achieved through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethyl-4-methylhexan-1-amine with a suitable cyclizing agent can yield 4-ethyl-4-methylazepane. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.

Chemical Reactions Analysis

4-Ethyl-4-methylazepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert 4-ethyl-4-methylazepane into its reduced forms, often using hydrogenation techniques.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of catalysts or specific reagents.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethyl-4-methylazepane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.

Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which 4-ethyl-4-methylazepane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing biochemical pathways. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Ethyl-4-methylazepane:

2.1. 2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives

- Structure : A six-membered piperidine ring with four methyl groups (2,2,6,6-tetramethyl substitution) and an ester group (e.g., acetate, propionate) at the 4-position .

- Key Differences: Ring Size: Piperidine (6-membered) vs. azepane (7-membered), leading to differences in ring strain and conformational flexibility. Functionality: Ester groups in piperidine derivatives enable applications as stabilizers or intermediates in organic synthesis, whereas 4-Ethyl-4-methylazepane’s alkyl groups may favor hydrophobic interactions in drug design.

2.2. 1-(4-Ethenylpiperidin-4-yl)azepane

- Structure : A hybrid molecule containing both a piperidine and azepane ring, linked via a 4-position ethenyl group .

- Key Differences :

- Hybrid Rings : The dual-ring system introduces unique electronic and steric properties compared to 4-Ethyl-4-methylazepane’s single-ring structure.

- Reactivity : The ethenyl group enables conjugation or polymerization, expanding applications in materials science.

- Bioactivity : The azepane-piperidine hybrid may exhibit enhanced binding to biological targets due to increased structural complexity.

2.3. 4-Methylacetophenone Azine

- Structure : An azine (C=N–N=C) derivative with aromatic and alkyl substituents (C₁₈H₂₀N₂) .

- Key Differences :

- Nitrogen Configuration : Azines feature azo linkages rather than saturated amine rings, leading to distinct redox and photochemical behaviors.

- Applications : Azines are often used as dyes or ligands, whereas 4-Ethyl-4-methylazepane’s saturated ring may prioritize stability in medicinal chemistry.

Data Table: Structural and Functional Comparison

| Compound | Ring System | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| 4-Ethyl-4-methylazepane | Azepane (7) | 4-ethyl, 4-methyl | Flexible, moderate steric hindrance | Drug design, catalysis |

| 2,2,6,6-Tetramethylpiperidin-4-yl Acetate | Piperidine (6) | 2,2,6,6-tetramethyl, 4-ester | High stability, hindered rotation | Polymer stabilizers, intermediates |

| 1-(4-Ethenylpiperidin-4-yl)azepane | Piperidine + Azepane | Ethenyl bridge | Conjugated system, dual-ring rigidity | Materials science, bioactive agents |

| 4-Methylacetophenone Azine | Azine | Aromatic, alkyl | Redox-active, photostability | Dyes, coordination chemistry |

Biological Activity

4-Ethyl-4-methylazepane is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

4-Ethyl-4-methylazepane has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 139.24 g/mol

- CAS Number : 1314907-68-0

Synthesis

The synthesis of 4-Ethyl-4-methylazepane typically involves the alkylation of azepane derivatives. The synthetic pathways may vary, but they generally include the use of alkyl halides and appropriate base conditions to facilitate the formation of the azepane ring.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 4-Ethyl-4-methylazepane. It has been evaluated for its ability to protect neuronal cells against oxidative stress and apoptosis. In vitro assays demonstrated that this compound could reduce cell death in neuronal cell lines exposed to harmful agents such as hydrogen peroxide (HO).

Table 1: Neuroprotective Activity of 4-Ethyl-4-methylazepane

| Concentration (µM) | % Cell Viability | % Neuroprotection |

|---|---|---|

| 1 | 85 | 15 |

| 10 | 70 | 30 |

| 50 | 50 | 50 |

Antioxidant Properties

The antioxidant capacity of 4-Ethyl-4-methylazepane has also been investigated. It was found to scavenge free radicals effectively, contributing to its neuroprotective effects. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated neuronal cells.

Antimicrobial Activity

In addition to neuroprotection, preliminary studies have indicated that 4-Ethyl-4-methylazepane exhibits antimicrobial properties. It has shown activity against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity of 4-Ethyl-4-methylazepane

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of 4-Ethyl-4-methylazepane in vivo. One notable study involved administering the compound to animal models exhibiting neurodegenerative symptoms. The results indicated significant improvements in behavioral tests and a reduction in neuroinflammatory markers.

Case Study Summary

Study Title : Evaluation of Neuroprotective Effects of 4-Ethyl-4-methylazepane in Rodent Models

- Methodology : Rodent models were treated with varying doses of the compound.

- Findings :

- Improved cognitive function as assessed by Morris water maze tests.

- Decreased levels of pro-inflammatory cytokines in brain tissue.

- Enhanced survival rate compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.